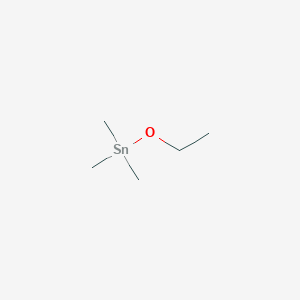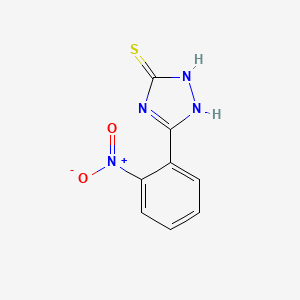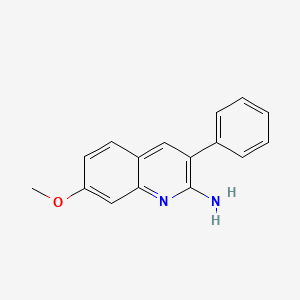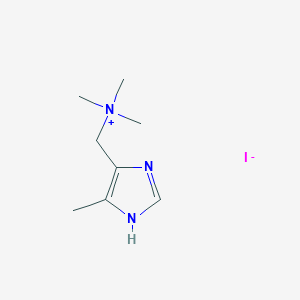![molecular formula C8H20N2O2 B14148290 2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) CAS No. 3197-07-7](/img/structure/B14148290.png)
2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) is an organic compound with the molecular formula C₈H₂₀N₂O₂. It is a polyfunctional molecule containing a tertiary amine and two hydroxyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) can be synthesized through the reaction of dimethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves the reaction of N,N-bis(2-hydroxyethyl)ethylenediamine with formaldehyde and formic acid .
Industrial Production Methods
Industrial production of 2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted amines or ethers.
Scientific Research Applications
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) involves its interaction with various molecular targets. The tertiary amine group can act as a nucleophile, participating in substitution reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules . The compound’s polyfunctional nature allows it to engage in multiple pathways, making it a versatile reagent in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the second hydroxyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups but has a different amine structure.
2-(Dimethylamino)ethoxyethanol: Similar in functionality but has an ether linkage instead of a direct hydroxyl group.
Uniqueness
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) is unique due to its combination of a tertiary amine and two hydroxyl groups, providing a balance of nucleophilicity and hydrogen bonding capability. This makes it particularly useful in a variety of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
3197-07-7 |
|---|---|
Molecular Formula |
C8H20N2O2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O2/c1-9(2)3-4-10(5-7-11)6-8-12/h11-12H,3-8H2,1-2H3 |
InChI Key |
KOTHTSHIGYKYDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)

![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)

![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)

![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)

